molecular formula C8H7Cl2NO2 B8769480 3-(Aminomethyl)-2,6-dichlorobenzoic acid

3-(Aminomethyl)-2,6-dichlorobenzoic acid

Cat. No. B8769480
M. Wt: 220.05 g/mol
InChI Key: LUCVJNNSEQBUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-2,6-dichlorobenzoic acid is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)-2,6-dichlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-2,6-dichlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

3-(aminomethyl)-2,6-dichlorobenzoic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,3,11H2,(H,12,13)

InChI Key

LUCVJNNSEQBUMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)Cl)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step ii): A mixture of the crude 3-(trifluoromethylcarbonylamino-methyl)-2,6-dichloro-benzoic acid prepared above, 200 mL MeOH, 100 mL H2O and 40 mL 4 M aq. NaOH solution was stirred at rt for 4 h. Then it was acidified with 25 mL 4 M aq. HCl solution, concentrated i. vac. and the residue was diluted with 50 mL MeOH. The precipitate was filtered off and dried to give crude 3-aminomethyl-2,6-dichloro-benzoic acid.
Name
3-(trifluoromethylcarbonylamino-methyl)-2,6-dichloro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

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